N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a versatile chemical compound used in scientific research. It offers immense potential in various applications due to its unique properties. This compound is known for its complex structure, which includes a benzylpiperazine moiety and a sulfonylphenyl group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-benzylpiperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways. For example, it has been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and to have anticonvulsant effects by modulating neuronal ion channels .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide stands out due to its unique combination of a benzylpiperazine moiety and a sulfonylphenyl group. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to similar compounds .
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRIUKFVOLMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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